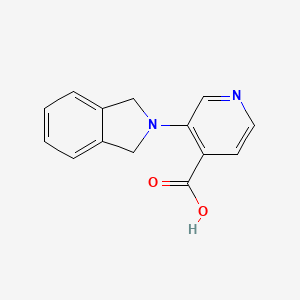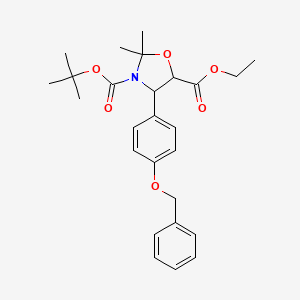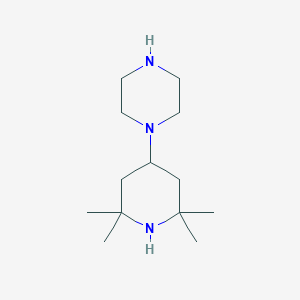
3-Amino-1-hydroxy-4,4-dimethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl is a heterocyclic compound that belongs to the azetidinone family. Azetidinones are four-membered lactams, which are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals . The presence of the amino and hydroxy groups in the 3 and 1 positions, respectively, along with the dimethyl substitution at the 4 position, makes this compound particularly interesting for medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl typically involves the cyclization of appropriate precursors. One common method involves the reaction of a suitable β-lactam precursor with an amine under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various substituted azetidinones, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with the target molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
3-Amino-2-azetidinone: Lacks the hydroxy and dimethyl groups, making it less versatile in certain reactions.
4,4-Dimethyl-2-azetidinone: Lacks the amino and hydroxy groups, reducing its potential for hydrogen bonding.
3-Hydroxy-2-azetidinone: Lacks the amino group, affecting its reactivity and binding properties.
Uniqueness: 2-Azetidinone, 3-amino-1-hydroxy-4,4-dimethyl stands out due to the combination of functional groups that provide a unique set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-amino-1-hydroxy-4,4-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2)3(6)4(8)7(5)9/h3,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQIMUIDKBGSQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)



![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)





![(R)-2-Amino-3-cyano-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylic acid](/img/structure/B13894667.png)

![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)
